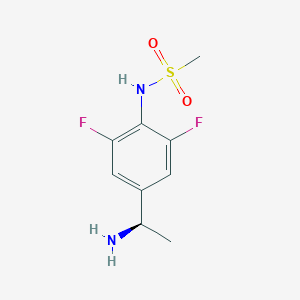
(R)-N-(4-(1-aminoethyl)-2,6-difluorophenyl)methanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-N-(4-(1-aminoethyl)-2,6-difluorophenyl)methanesulfonamide is a chiral compound with significant applications in various fields, including medicinal chemistry and industrial processes. This compound is characterized by the presence of an aminoethyl group, difluorophenyl ring, and a methanesulfonamide moiety, which contribute to its unique chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-(4-(1-aminoethyl)-2,6-difluorophenyl)methanesulfonamide typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the key intermediate, ®-4-(1-aminoethyl)-2,6-difluorophenylamine.
Reaction with Methanesulfonyl Chloride: The intermediate is then reacted with methanesulfonyl chloride in the presence of a base such as triethylamine to form the desired product.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the reaction conditions to enhance yield and purity. This includes controlling the temperature, reaction time, and concentration of reagents. Additionally, the use of continuous flow reactors and automated systems can improve the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
®-N-(4-(1-aminoethyl)-2,6-difluorophenyl)methanesulfonamide undergoes various chemical reactions, including:
Oxidation: The aminoethyl group can be oxidized to form corresponding imines or oximes.
Reduction: The compound can be reduced to form secondary amines.
Substitution: The difluorophenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions include imines, secondary amines, and substituted phenyl derivatives, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
®-N-(4-(1-aminoethyl)-2,6-difluorophenyl)methanesulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It is investigated for its potential therapeutic effects, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of ®-N-(4-(1-aminoethyl)-2,6-difluorophenyl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of the target, inhibiting its activity or modulating its function. The presence of the difluorophenyl ring and methanesulfonamide group enhances its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
- ®-4-(1-aminoethyl)phenol
- ®-4-(1-aminoethyl)benzenamine
- ®-4-(1-aminoethyl)phenyl trifluoromethanesulfonate
Uniqueness
®-N-(4-(1-aminoethyl)-2,6-difluorophenyl)methanesulfonamide is unique due to the presence of the difluorophenyl ring, which imparts distinct electronic properties and reactivity. Additionally, the methanesulfonamide group enhances its solubility and stability, making it a valuable compound in various applications.
Propiedades
Fórmula molecular |
C9H12F2N2O2S |
|---|---|
Peso molecular |
250.27 g/mol |
Nombre IUPAC |
N-[4-[(1R)-1-aminoethyl]-2,6-difluorophenyl]methanesulfonamide |
InChI |
InChI=1S/C9H12F2N2O2S/c1-5(12)6-3-7(10)9(8(11)4-6)13-16(2,14)15/h3-5,13H,12H2,1-2H3/t5-/m1/s1 |
Clave InChI |
FORFBJNKDYMFQR-RXMQYKEDSA-N |
SMILES isomérico |
C[C@H](C1=CC(=C(C(=C1)F)NS(=O)(=O)C)F)N |
SMILES canónico |
CC(C1=CC(=C(C(=C1)F)NS(=O)(=O)C)F)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


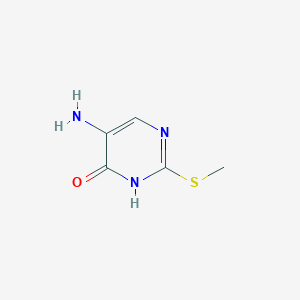
![Acridine, 9-[4-(bromomethyl)phenyl]-](/img/structure/B12927412.png)


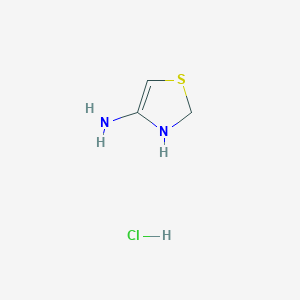
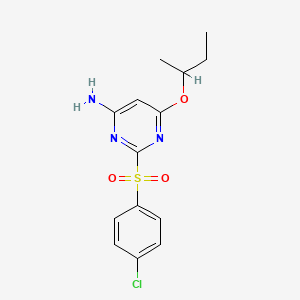
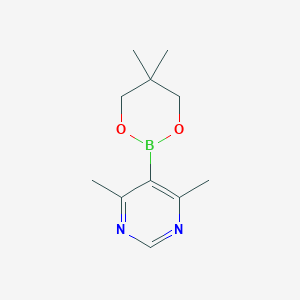
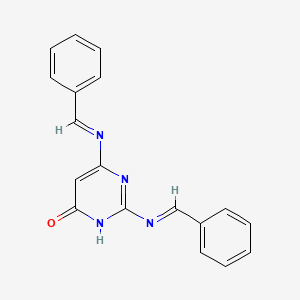
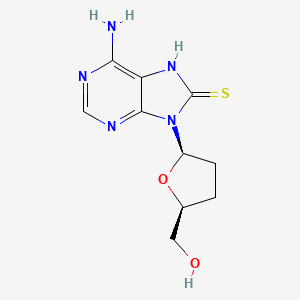

![4-[(Pyrimidin-2-yl)amino]benzamide](/img/structure/B12927495.png)
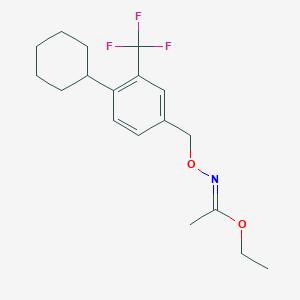

![4-Amino-6-[2-naphthylthio]quinazoline](/img/structure/B12927520.png)
